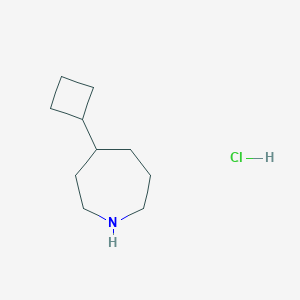

4-Cyclobutylazepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclobutylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-3-9(4-1)10-5-2-7-11-8-6-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHKLMLYBDENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azepane Derivatives and 4 Cyclobutylazepane Hydrochloride

Strategic Approaches to Azepane Ring Construction

The construction of the seven-membered azepane ring is a significant challenge in synthetic organic chemistry. Several key strategies have been developed, broadly categorized into ring-closing, ring-expansion, and multistep linear sequences.

Ring-Closing Reactions

Ring-closing reactions, particularly Ring-Closing Metathesis (RCM), represent a powerful and widely used method for the formation of cyclic systems, including azepanes. organic-chemistry.org This approach typically involves the cyclization of a linear precursor containing two terminal alkenes, catalyzed by a ruthenium complex such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgbeilstein-journals.org For the synthesis of a 4-substituted azepane, a plausible precursor would be a diallylamine (B93489) derivative where the central carbon atom is attached to the desired substituent, in this case, a cyclobutyl group. The driving force for the reaction is the entropically favorable release of a small volatile alkene, such as ethene. organic-chemistry.org

The general mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate that undergoes cycloreversion to yield the cyclic alkene product and regenerate the catalyst. organic-chemistry.org The efficiency and selectivity of RCM can be influenced by the catalyst generation, temperature, and solvent choice. beilstein-journals.org For instance, first-generation Grubbs catalysts have shown superior results under specific conditions compared to more stable second-generation catalysts, which can sometimes be suppressed by side reactions. beilstein-journals.org

| Catalyst | Substrate Type | Typical Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Grubbs 1st Generation | Prochiral oxaenediynes | Ethene, CH₂Cl₂, 25 °C | Gave superior results compared to 2nd generation catalysts for specific substrates by suppressing side-reactions. | beilstein-journals.org |

| Grubbs 2nd Generation (G II) | Peptide (Fmoc-Tyr(All)-Tyr(All)) | Phenol (B47542), 40 °C | Phenol was effective at suppressing deallylation side products, enhancing the yield of the desired cyclic peptide. | nih.gov |

| Hoveyda-Grubbs 2nd Generation (HG II) | Peptide (Fmoc-Tyr(All)-Tyr(All)) | CH₂Cl₂, 40 °C | Provided high conversion to the desired RCM product; the addition of phenol decreased the yield with this specific catalyst. | nih.gov |

Other ring-closing strategies include intramolecular Claisen or Dieckmann condensations, which are particularly useful for forming azepanones (cyclic ketones) that can be subsequently reduced to the corresponding azepane. youtube.comchemrevlett.com

Ring-Expansion Reactions of Cyclic Precursors

Ring-expansion reactions offer an alternative and elegant route to azepanes, often starting from more readily available five- or six-membered cyclic precursors like pyrrolidines or piperidines. A notable strategy involves the stereoselective and regioselective expansion of a piperidine (B6355638) ring to yield diastereomerically pure azepane derivatives. rsc.org This can be achieved through various rearrangement mechanisms, such as those involving bicyclic aminocyclopropane intermediates. rsc.org For example, a reductive amination can generate a thermally unstable aminocyclopropane that readily undergoes rearrangement to the ring-expanded product. rsc.org

To synthesize 4-cyclobutylazepane (B13181993) via this method, a potential starting material would be a suitably functionalized 4-cyclobutylpiperidine. The choice of reagents and reaction conditions dictates the stereochemical outcome of the final product. rsc.org Chemoenzymatic methods have also been developed, using enzymes like imine reductases or monoamine oxidases to generate enantioenriched amines that undergo rearrangement via a configurationally stable organolithium intermediate to yield highly substituted azepanes. nih.gov

Multistep Synthetic Sequences

Classical multistep synthetic sequences provide a versatile, albeit often longer, pathway to complex molecules like 4-cyclobutylazepane. These routes rely on a series of well-established chemical transformations to build a linear precursor that is ultimately cyclized. youtube.com

A hypothetical sequence for 4-cyclobutylazepane could begin with 4-cyclobutylcyclohexanone. This ketone could undergo a Beckmann rearrangement to form the corresponding seven-membered lactam (an azapanone). Subsequent reduction of the amide functionality, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the final 4-cyclobutylazepane. Alternatively, a linear approach could involve the Dieckmann condensation of a diester containing the cyclobutyl moiety, followed by hydrolysis, decarboxylation, and reduction of the resulting keto-amine. chemrevlett.com

Catalytic Methods in Azepane Synthesis

Modern synthetic chemistry has increasingly turned to catalysis to improve efficiency, selectivity, and functional group tolerance. Copper and iron catalysts have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles, including azepanes.

Cu(I)-Catalyzed Tandem Amination/Cyclization Approaches

Copper(I) catalysis enables powerful tandem or cascade reactions where multiple bonds are formed in a single operation. A recently developed method for synthesizing azepanes is the copper-catalyzed formal [5+2] aza-annulation. acs.org This reaction involves the selective functionalization of a distal, unactivated C(sp³)–H bond. The proposed radical mechanism includes a 1,5-hydrogen atom transfer of an N-radical, followed by the coupling of the resulting alkyl radical with a 1,3-diene and subsequent C–N bond formation to construct the azepane ring. acs.org This method is notable for its broad substrate scope and its applicability to the late-stage modification of complex molecules. acs.org

| N-Fluorosulfonamide Precursor | Diene Partner | Yield (%) | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonamide derivative | Isoprene | 75 | acs.org |

| N-Fluoro-2-naphthalenesulfonamide derivative | 1,3-Butadiene | 81 | acs.org |

| N-Fluorotosylamide derivative | 2,3-Dimethyl-1,3-butadiene | 72 | acs.org |

| N-Fluorobenzenesulfonamide derivative | (E)-1-Phenyl-1,3-butadiene | 65 | acs.org |

Iron Complex Catalysis in Reductive Amination

The use of earth-abundant and low-toxicity iron catalysts is a significant advance in sustainable chemistry. Iron-catalyzed reductive amination is a highly attractive method for synthesizing amines from carbonyl compounds (aldehydes or ketones). nih.gov The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a hydrogen source. unisi.ityoutube.com

This methodology can be applied intramolecularly to form cyclic amines. A suitable precursor for 4-cyclobutylazepane would be a linear molecule containing both an amine and a ketone/aldehyde, separated by an appropriate number of carbon atoms, with the cyclobutyl group at the desired position. For example, an amino-ketone could be cyclized via intramolecular reductive amination using an iron catalyst, such as those derived from iron carbonyls like Fe₃(CO)₁₂ or Fe₂(CO)₉. unisi.it These processes can utilize sustainable hydrogen sources like isopropyl alcohol/water mixtures, avoiding the need for high-pressure hydrogen gas. unisi.itnih.gov

The final step in producing the target compound involves treating the synthesized 4-cyclobutylazepane base with hydrochloric acid (HCl) to form the stable and often crystalline hydrochloride salt.

Asymmetric Synthetic Routes to Chiral Azepane Derivatives

The generation of chiral azepane derivatives is a significant area of research, driven by the prevalence of this structural motif in biologically active compounds. Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer or diastereomer, is crucial for producing compounds with specific therapeutic effects. Various strategies have been developed to achieve high levels of stereocontrol in the formation of the seven-membered azepane ring.

One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes have been accomplished through a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. nih.gov This method utilizes (−)-sparteine as a chiral ligand to mediate the asymmetric deprotonation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester. nih.gov Subsequent hydrolysis, cyclization, and reduction steps afford the desired substituted azepanes in high yields and with excellent stereocontrol. nih.gov An alternative pathway to the enantiomeric azepanes can be accessed through an invertive lithiation-stannylation-lithiation sequence. nih.gov

Another powerful strategy for asymmetric synthesis is organocatalysis, which employs small organic molecules as catalysts. youtube.com The 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David W.C. MacMillan, highlighted the importance of asymmetric organocatalysis. youtube.com In the context of azepane synthesis, chiral organocatalysts can facilitate domino reactions to construct chiral heterocyclic compounds. youtube.com For example, a proposed mechanism for a 3+2 cycloaddition involves the formation of a chiral iminium salt from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst, which then reacts with a dipole to form the heterocyclic ring with high enantioselectivity. youtube.com The stereochemical outcome is often dependent on the steric properties of the catalyst and the approach of the reacting species. youtube.com

Furthermore, substrate-controlled asymmetric synthesis is a viable route, where the chirality of the starting material dictates the stereochemistry of the final product. youtube.com For instance, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved via osmium-catalyzed tethered aminohydroxylation. nih.gov This method starts from a chiral precursor, and the inherent chirality directs the subsequent transformations, leading to the desired stereoisomer of the polyhydroxylated azepane. nih.gov

The table below summarizes key aspects of different asymmetric synthetic strategies for chiral azepane derivatives.

| Asymmetric Strategy | Key Features | Example Reaction | Source |

| Chiral Ligand-Mediated Synthesis | Utilizes chiral ligands like (-)-sparteine (B7772259) to control stereochemistry during C-C bond formation. | Lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines. | nih.gov |

| Organocatalysis | Employs small chiral organic molecules as catalysts to induce asymmetry. | Asymmetric domino reactions for the synthesis of chiral heterocyclic compounds. | youtube.com |

| Substrate-Controlled Synthesis | The chirality of the starting material dictates the stereochemistry of the product. | Stereoselective synthesis of hydroxylated azepane iminosugars from chiral precursors. | nih.gov |

| Chiral Reagents | Uses stoichiometric amounts of chiral reagents to introduce chirality. | Reduction of a prochiral ketone using a chiral reducing agent. | youtube.com |

Specialized Reagent Applications in Azepane Functionalization (e.g., hypervalent iodine reagents)

The functionalization of the azepane ring is critical for modulating the pharmacological properties of the resulting molecules. Specialized reagents play a pivotal role in these transformations, offering mild reaction conditions and high selectivity. Among these, hypervalent iodine reagents have emerged as powerful tools in heterocyclic chemistry due to their low toxicity, ready availability, and strong oxidizing properties under metal-free conditions. dovepress.comresearchgate.netfrontiersin.org

Hypervalent iodine(III) reagents, such as iodosylarenes (PhIO), (dichloroiodo)arenes (ArICl₂), [bis(acyloxy)iodo]arenes (e.g., PIDA, PIFA), and Koser's reagent ([hydroxy(tosyloxy)iodo]benzene), are widely used for the synthesis and functionalization of a variety of heterocycles, including those with seven-membered rings. dovepress.comresearchgate.net These reagents can facilitate a range of transformations, including oxidations, cyclizations, and atom-transfer reactions. dovepress.com

In the context of azepane chemistry, hypervalent iodine reagents can be employed for several purposes:

Intramolecular Cyclizations: They can promote the cyclization of suitable acyclic precursors to form the azepane ring. For example, an intramolecular C-H amination reaction catalyzed by a rhodium complex can be initiated by a hypervalent iodine reagent to construct the heterocyclic core.

Functionalization of the Azepane Ring: These reagents can be used to introduce functional groups onto a pre-formed azepane skeleton. For instance, PIDA (phenyliodine diacetate) or PIFA (phenyliodine bis(trifluoroacetate)) can mediate the Hofmann-Löffler-Freytag reaction, which involves the cyclization of N-haloamines to form nitrogen-containing heterocycles.

Oxidative Coupling Reactions: Hypervalent iodine reagents can facilitate oxidative cross-coupling reactions to introduce substituents onto the azepane ring. frontiersin.org

The versatility of hypervalent iodine reagents stems from their ability to act as electrophiles and oxidizing agents. The reactivity can be tuned by modifying the ligands attached to the iodine atom. researchgate.net For example, the use of (diacetoxyiodo)benzene (B116549) in the presence of sodium azide (B81097) can generate azide radicals, which can initiate polymerization or be used for other functionalizations. rsc.org

The following table highlights some common hypervalent iodine reagents and their potential applications in heterocyclic synthesis.

| Hypervalent Iodine Reagent | Abbreviation | Potential Application in Heterocycle Synthesis | Source |

| Iodosobenzene | PhIO | Oxidant in various transformations, including the synthesis of aziridines. | researchgate.net |

| Phenyliodine diacetate | PIDA | Mediation of Hofmann-Löffler-Freytag reaction, synthesis of 2H-azirine derivatives. | researchgate.net |

| Phenyliodine bis(trifluoroacetate) | PIFA | Synthesis of polysubstituted pyrroles and indoles from enamines. | researchgate.net |

| [Hydroxy(tosyloxy)iodo]benzene | Koser's Reagent | Oxidative cyclizations. | dovepress.com |

Synthetic Pathways Relevant to 4-Cyclobutylazepane Hydrochloride (general considerations based on the core structure)

A promising and recently developed strategy for accessing substituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netresearchgate.netmanchester.ac.uk This method transforms a six-membered aromatic ring into a seven-membered azepine ring system in a process mediated by blue light at room temperature. manchester.ac.uk The key step is the conversion of the nitro group into a singlet nitrene, which then undergoes a ring expansion. researchgate.netmanchester.ac.uk A subsequent hydrogenolysis step yields the saturated azepane. manchester.ac.uk

For the synthesis of a 4-substituted azepane, a meta-substituted nitroarene would be the logical starting material. The nitrogen insertion of the meta-substituted nitrene can occur via two different pathways, potentially leading to a mixture of C3- and C4-substituted azepanes. researchgate.net The regioselectivity of this insertion would be a critical factor to control.

A plausible synthetic route to 4-cyclobutylazepane could therefore begin with a meta-cyclobutylnitrobenzene. Photochemical N-insertion followed by hydrogenolysis would be expected to yield a mixture of 3-cyclobutylazepane and 4-cyclobutylazepane. researchgate.net Separation of these isomers would then be necessary.

Another general approach to 4-substituted azepanes involves the modification of a pre-formed azepane or a precursor lactam. For instance, an enolate could be generated from an azepan-4-one (B24970) derivative, which could then react with a suitable cyclobutyl electrophile. Alternatively, a Wittig-type reaction on an azepan-4-one could introduce a cyclobutylene moiety, which could then be reduced.

The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating the free base of 4-cyclobutylazepane with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired salt.

The table below outlines a general synthetic consideration for 4-substituted azepanes.

| Synthetic Approach | Starting Material | Key Steps | Potential Outcome | Source |

| Photochemical Ring Expansion | meta-substituted nitroarene | Photochemical N-insertion, Hydrogenolysis | Mixture of C3- and C4-substituted azepanes | researchgate.netmanchester.ac.uk |

| Functionalization of Azepan-4-one | Azepan-4-one | Enolate formation and alkylation or Wittig reaction followed by reduction | 4-substituted azepane | General Synthetic Knowledge |

Advanced Spectroscopic and Structural Elucidation of Azepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-Cyclobutylazepane (B13181993) hydrochloride, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical analysis, the spectrum of 4-Cyclobutylazepane hydrochloride would be recorded in a deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄. The key signals would include multiplets for the cyclobutyl ring protons and the protons on the azepane ring. The protons adjacent to the nitrogen atom (at the C2 and C7 positions of the azepane ring) would appear as distinct downfield signals due to the deshielding effect of the heteroatom. The proton at the C4 position, bearing the cyclobutyl substituent, would also present a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the number of non-equivalent carbon atoms and their functionalities. The spectrum for this compound is expected to show distinct signals for each carbon atom in the cyclobutyl and azepane rings. The carbons directly bonded to the nitrogen atom (C2 and C7) would be shifted downfield.

A representative, though general, dataset for a similar compound, Butylamine Hydrochloride, is available, which helps in understanding the expected regions for carbon signals in an alkylamine salt. chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 3.0 - 3.5 | Multiplet | Protons on azepane ring adjacent to Nitrogen (C2, C7) |

| ¹H | 1.5 - 2.5 | Multiplet | Protons on cyclobutyl ring and remaining azepane ring protons |

| ¹³C | 45 - 55 | - | Carbons on azepane ring adjacent to Nitrogen (C2, C7) |

| ¹³C | 20 - 45 | - | Carbons of the cyclobutyl ring and remaining azepane ring |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₂₀ClN), the analysis would typically be performed using Electrospray Ionization (ESI) in positive ion mode.

The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which corresponds to the cation C₁₀H₂₀N⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed chemical formula, confirming that no unexpected atoms are present and that the molecular weight is correct.

Table 2: HRMS Data for 4-Cyclobutylazepane

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₁₀H₂₀N]⁺ | 154.1596 | Data not publicly available |

Note: The calculated mass is for the free base cation. The hydrochloride salt would show this cation in the mass spectrum.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov These methods are non-destructive and provide a molecular "fingerprint". nih.gov

For this compound, the FTIR spectrum would exhibit key absorption bands characteristic of its structure:

N-H Stretching: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹, which is characteristic of the ammonium (B1175870) (R₃N⁺-H) group in the hydrochloride salt.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclobutyl and azepane rings.

C-H Bending: Vibrations in the 1300-1470 cm⁻¹ region corresponding to the bending (scissoring and rocking) of the CH₂ groups.

These spectral features collectively confirm the presence of the saturated hydrocarbon rings and the secondary amine hydrochloride functional group. nih.gov

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of non-volatile compounds like amine salts. A sample of this compound would be analyzed using a suitable column (e.g., a C18 reversed-phase column) and a mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): While the hydrochloride salt itself is non-volatile, it can often be analyzed by GC-MS after a derivatization step or by analyzing the corresponding free base (4-cyclobutylazepane). The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for the identification of impurities. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in both the identity and purity of the compound.

Computational Chemistry and Molecular Modeling of 4 Cyclobutylazepane Hydrochloride and Azepane Scaffolds

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 4-cyclobutylazepane (B13181993) hydrochloride and other azepane derivatives. These methods provide insights into electronic structure and conformational preferences, which are crucial for drug design and development.

| Parameter | Experimental (X-ray) | Calculated (M06-2X/6-311++G(d,p)) | Calculated (MP2/aug-cc-pVTZ) |

|---|---|---|---|

| C-N Bond Length (Å) | 1.459 | 1.459 | 1.460 |

| C-C Bond Length (Å) | 1.527 | 1.533 | 1.530 |

| C-N-C Bond Angle (°) | ~112-115 | Not specified | 116.2 |

| C-C-C Bond Angle (°) | Not specified | 114.8-116.9 | Not specified |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide high-accuracy calculations for electronic structure and have been applied to azepine-related systems. elte.huresearchgate.net These methods are used to refine geometries and energies obtained from DFT. For example, a study on 1H-azepines used ab initio calculations at the HF/6-31G* and MP2/6-31G//HF/6-31G levels to investigate tautomerization reactions. researchgate.net Another study employed ab initio methods to determine the geometries and conformational barriers of 1,3,5-cycloheptatriene and its heterocyclic analogs, including 1H-azepine. uni-regensburg.de These calculations revealed that such seven-membered rings typically adopt a boat conformation. uni-regensburg.de High-level ab initio calculations, like CCSD(T), have been used to determine precise equilibrium structures of unsaturated N-containing heterocycles, including azepine. elte.hu

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

The flexibility of the seven-membered azepane ring is a key feature influencing its biological activity. Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of azepane derivatives and their interactions with biological targets. nih.govacs.org

Studies on polyhydroxylated azepanes, which are inhibitors of glycoside hydrolases, have utilized MD simulations to understand their conformational flexibility. nih.govacs.org These simulations revealed that the azepane ring can undergo significant conformational distortion upon binding to an enzyme, moving from its preferred solution conformation to a bioactive one. nih.govacs.org This highlights the importance of considering the dynamic nature of both the ligand and the receptor in drug design. Conformational analysis of tri- and tetrahydroxyazepanes has been performed using a combination of NMR spectroscopy and computational methods, including molecular mechanics, MD, and Monte Carlo calculations, which confirmed the marked flexibility of these compounds. rsc.orgrsc.orgresearchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to understand the binding modes of azepane-based compounds and to rationalize their structure-activity relationships.

For instance, molecular docking studies on a series of 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine derivatives were conducted to understand their selective affinity for the 5-HT₆ receptor over the D₁ receptor. nih.govnih.govresearchgate.net The docking results indicated that key hydrogen bonding, salt bridge, and π-π interactions were responsible for the high affinity at the 5-HT₆ receptor. nih.govnih.govresearchgate.net Conversely, weaker hydrogen bonding interactions were proposed to be the reason for the reduced affinity at the D₁ receptor. nih.govnih.gov In another example, docking studies of azepane derivatives into the MAO-B binding site revealed how these inhibitors span both the "entrance" and "catalytic" cavities of the enzyme. acs.org

| Target Receptor | Azepane Scaffold | Key Interactions | Reference |

|---|---|---|---|

| 5-HT₆ Receptor | 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | H-bonding, salt bridges, π-π interactions | nih.govnih.govresearchgate.net |

| D₁ Receptor | 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | Weaker H-bonding interactions | nih.govnih.gov |

| MAO-B | Chromanone-azepane hybrids | Hydrophobic interactions, spanning entrance and catalytic cavities | acs.org |

Structure-Activity Relationship (SAR) Derivations from Computational Models

Computational models, particularly those derived from molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are invaluable for elucidating the structure-activity relationships of azepane scaffolds. These models help in designing new derivatives with improved potency and selectivity.

The SAR of 1-phenylbenzazepines, for example, has been rationalized through computational studies, which highlighted the importance of a catechol moiety for strong D₁ receptor affinity. nih.gov For the rigidified fluoreno[9,1-cd]azepine systems, computational docking provided insights into the SAR differences observed between the D₁ and 5-HT₆ receptors. nih.gov Similarly, for a series of N-benzylated bicyclic azepanes identified as potent monoamine transporter inhibitors, preliminary SAR data from halogenated analogues helped in understanding the structural requirements for activity. acs.orgnih.gov The development of computational models that can predict the biological activity of compounds is an active area of research. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry also plays a crucial role in predicting the reactivity of azepane derivatives and elucidating the mechanisms of reactions involving their synthesis or transformation.

DFT calculations have been used to understand the key processes in the formation of azepine-containing bridged scaffolds, such as the formation of diradical intermediates in the organocatalytic bicyclization of yne-allenone esters with nitrones. researchgate.net In another study, quantum mechanical calculations were used to predict the feasibility of Rh-catalyzed (5+2) cycloaddition reactions to construct seven-membered fused rings, a common synthetic route for azepine derivatives. researchgate.net Theoretical predictions of global reactivity descriptors, such as Fukui functions and frontier molecular orbitals (FMOs), derived from DFT calculations on azepane and related heterocycles, provide insights into the most probable sites for electrophilic and nucleophilic attack. nih.govacs.org This information is vital for designing synthetic routes and predicting the metabolic fate of azepane-based drugs.

In Vitro Biochemical and Biophysical Investigations of 4 Cyclobutylazepane Hydrochloride Analogs

Enzyme Kinetics Studies with Azepane-Based Modulators

Enzyme kinetics studies are crucial for characterizing the interaction of azepane-based compounds with their target enzymes. These investigations measure reaction rates under various conditions to elucidate the modulatory effects of the compounds, providing insights into their potency and mechanism of inhibition. jackwestin.com

The initial step in characterizing an azepane-based enzyme modulator involves determining key kinetic parameters that define its interaction with the target enzyme. These parameters are typically derived from Michaelis-Menten kinetics. jackwestin.com

Michaelis Constant (K_m) : This parameter represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max). youtube.com It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m value indicates a higher affinity. youtube.com

Maximum Velocity (V_max) : This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. khanacademy.org V_max is directly proportional to the concentration of the enzyme. youtube.com

Catalytic Constant (k_cat) : Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as V_max / [E]_total, where [E]_total is the total enzyme concentration. youtube.com

Inhibition Constant (K_i) : This constant quantifies the binding affinity of an inhibitor to an enzyme. researchgate.net A lower K_i value signifies a more potent inhibitor. It is a more absolute measure of potency than the IC50 value because it is independent of substrate concentration for competitive inhibitors.

These parameters are essential for comparing the potency and efficacy of different 4-cyclobutylazepane (B13181993) hydrochloride analogs. For instance, a study on azepane derivatives as inhibitors for a specific protein tyrosine phosphatase might yield the following data.

| Compound | Target Enzyme | IC50 (nM) | K_i (nM) | k_cat (s⁻¹) | K_m (µM) |

| Analog A | PTPN1 | 150 | 75 | 10 | 50 |

| Analog B | PTPN1 | 50 | 25 | 12 | 52 |

| Analog C | PTPN2 | 80 | 40 | 8 | 45 |

| Analog D | PTPN2 | 35 | 18 | 9 | 48 |

This table contains hypothetical data for illustrative purposes.

Understanding how an azepane-based modulator inhibits its target enzyme is critical for structure-activity relationship (SAR) studies. Mechanistic studies determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. khanacademy.org This is typically achieved by measuring the effect of the inhibitor on K_m and V_max. khanacademy.orgyoutube.com

Competitive Inhibition : The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This type of inhibition increases the apparent K_m but does not affect V_max. khanacademy.org The inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. This reduces the V_max but does not change the K_m. khanacademy.orgyoutube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both V_max and the apparent K_m. khanacademy.org

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in V_max and a change (either increase or decrease) in the apparent K_m.

The type of inhibition exhibited by a 4-cyclobutylazepane analog provides valuable information about its binding site and mechanism, which can be further explored through molecular docking studies. dntb.gov.ua

| Inhibition Type | Effect on K_m | Effect on V_max | Inhibitor Binding Site |

| Competitive | Increases | Unchanged | Enzyme Active Site |

| Non-competitive | Unchanged | Decreases | Enzyme Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Mixed | Varies | Decreases | Enzyme and/or ES Complex |

However, to dissect the individual steps of the catalytic cycle, such as substrate binding, chemical transformation, and product release, pre-steady-state kinetic analysis is employed. unacademy.com This technique monitors the reaction in the initial milliseconds, before the steady state is established. mit.edunih.gov During this "pre-steady state" or "burst" phase, the concentration of the ES complex is rapidly changing. unacademy.com

In Vitro Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to quantify the interaction between a ligand, such as a 4-cyclobutylazepane hydrochloride analog, and its target receptor. nih.gov These assays are used to determine the affinity of the compound for the receptor and the density of receptors in a given tissue or cell preparation.

Competitive binding assays are a common method to determine the affinity of an unlabeled test compound for a receptor. nih.gov In this setup, the test compound competes with a radiolabeled ligand (a ligand with a known high affinity for the receptor) for binding to the target receptor. nih.gov

By incubating the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand. nih.govresearchgate.net

While the IC50 value is useful for ranking the potency of a series of compounds, it is dependent on the concentration of the radiolabeled ligand used. nih.gov To obtain a more absolute measure of affinity, the IC50 is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation. nih.gov The K_i represents the dissociation constant of the inhibitor and is a true measure of its binding affinity. researchgate.net

| Compound | Receptor Target | IC50 (nM) | K_d of Radioligand (nM) | [Radioligand] (nM) | Calculated K_i (nM) |

| Analog 1 | Receptor X | 120 | 2 | 2 | 60 |

| Analog 2 | Receptor X | 45 | 2 | 2 | 22.5 |

| Analog 3 | Receptor Y | 200 | 5 | 5 | 100 |

| Analog 4 | Receptor Y | 80 | 5 | 5 | 40 |

This table contains hypothetical data for illustrative purposes. The K_i is calculated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Saturation binding studies are performed to directly measure the affinity of a radiolabeled ligand for its receptor and to determine the total number of receptors present in a sample. graphpad.com In these experiments, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until saturation is reached, meaning all available receptors are occupied. umich.edu

The experiment measures total binding and non-specific binding (binding to non-receptor components), which is determined in the presence of a high concentration of an unlabeled competing ligand. nih.gov Specific binding is calculated by subtracting the non-specific binding from the total binding. nih.gov

Plotting the specific binding against the concentration of the free radiolabeled ligand yields a hyperbolic saturation curve. From this curve, two key parameters are derived: umich.edu

Equilibrium Dissociation Constant (K_d) : The concentration of radioligand required to occupy 50% of the receptors at equilibrium. graphpad.com It is a direct measure of the ligand's affinity for the receptor; a lower K_d indicates higher affinity. utexas.edu

Maximum Binding Capacity (B_max) : The maximum concentration of specific binding sites in the sample, representing the total receptor density. nih.gov B_max is typically expressed in units such as fmol/mg of protein.

These studies are crucial for characterizing new radioligands and for understanding the receptor population being targeted by compounds like this compound analogs.

| Radioligand | Tissue/Cell Type | K_d (nM) | B_max (fmol/mg protein) |

| [³H]-Analog X | Brain Cortex | 3.5 | 150 |

| [³H]-Analog X | Striatum | 3.8 | 220 |

| [¹²⁵I]-Analog Y | HEK293 Cells | 1.2 | 850 |

This table contains hypothetical data for illustrative purposes.

Radioligand Binding Methodologies

No public data from radioligand binding assays for this compound or its close analogs could be retrieved. Such studies would typically determine the affinity of the compound for a panel of receptors, transporters, and ion channels, providing crucial information about its potential biological targets.

Functional Receptor Assays in Cell-Free Systems

Information regarding the functional activity of this compound in cell-free receptor assays is not available. These assays are essential for characterizing whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific receptor.

Interactions with Biological Macromolecules

Protein Interaction Studies

No studies detailing the direct interaction of this compound with specific proteins have been published.

Nucleic Acid Interaction Studies

There is no publicly available information on whether this compound interacts with DNA or RNA.

Advanced Applications of Azepane Structures in Organic Synthesis

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development of chiral, non-racemic azepane derivatives is an area of growing interest for their potential application as chiral auxiliaries or ligands in asymmetric catalysis. researchgate.net The synthesis of enantiopure C2-symmetric azepanes has been explored for their use as scaffolds in creating peptidomimetics through combinatorial chemistry. researchgate.net One approach involved the nucleophilic opening of L-iditol bis-epoxide, where a resin acted as a formal equivalent of ammonia. researchgate.net

Although direct examples involving cyclobutyl-substituted azepanes are not prominent, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids highlights the potential of the azepane framework in stereocontrolled synthesis. rsc.org In these syntheses, the chirality of the starting material, such as polymer-supported homoserine, was successfully transferred to the final azepane derivatives with high enantiomeric excess. rsc.org The development of asymmetric syntheses for complex molecules like (+)-β-conhydrine and an intermediate of (–)-balanol further underscores the utility of chiral azepane precursors. researchgate.net The synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline also demonstrates the transfer of chirality to the azepane ring with high enantiomeric excess. researchgate.net

The effectiveness of these chiral azepane-related structures often stems from the conformational rigidity or bias introduced by substituents on the seven-membered ring, which can create a well-defined chiral environment for asymmetric transformations. The synthesis of azepanes via methods like the silyl-aza-Prins cyclization can yield products with high diastereoselectivity, which is a critical feature for their use as chiral ligands or auxiliaries. acs.org

Building Blocks for Complex Molecular Architectures

Substituted azepanes are recognized as valuable building blocks in the synthesis of complex molecular architectures, particularly in the realm of natural products and medicinal chemistry. lifechemicals.comchemistryviews.org The azepane ring is a core component of numerous bioactive natural products, such as the protein kinase inhibitor (-)-balanol. lifechemicals.com This natural product has served as a template for the development of analogous compounds with potential antitumor activity. lifechemicals.com

The synthesis of complex, heavily hydroxylated azepane iminosugars showcases the utility of azepane precursors in constructing intricate and biologically relevant molecules. nih.govacs.org These syntheses often involve multi-step sequences where the azepane ring is formed through key cyclization reactions, such as intramolecular reductive amination or osmium-catalyzed tethered aminohydroxylation, with high stereocontrol. nih.govacs.org

Furthermore, functionalized azepanes can be accessed through various synthetic strategies, including the cross-coupling of α-halo eneformamides, providing a direct route to vicinally substituted azepanes. acs.org These functionalized azepanes are versatile intermediates that can be used in the synthesis of polycyclic alkaloids. acs.org Ring expansion reactions of smaller rings, such as piperidines, also offer a stereoselective and regioselective pathway to diastereomerically pure azepane derivatives, which can then be incorporated into larger, more complex structures. rsc.org The conformational diversity of the azepane ring, influenced by its substituents, is often a key factor in the biological activity of the final complex molecule. lifechemicals.com

Below is a table summarizing examples of complex molecules synthesized using azepane building blocks:

| Starting Material/Method | Resulting Complex Azepane Derivative | Key Synthetic Transformation | Reference |

| D-mannose-derived aldehyde | Pentahydroxyazepane iminosugars | Osmium-catalyzed tethered aminohydroxylation | nih.gov |

| L-proline | 4-Substituted α-trifluoromethyl azepanes | Regioselective ring-opening of a bicyclic azetidinium intermediate | researchgate.net |

| Piperidine (B6355638) derivatives | Diastereomerically pure azepane derivatives | Piperidine ring expansion | rsc.org |

| α-Halo eneformamides | Vicinally functionalized azepanes | Palladium-mediated cross-coupling | acs.org |

| Optically active, cyclic α-allyl-β-oxoesters | Optically active [b]-annulated azepane scaffolds | Olefin cross-metathesis followed by exhaustive hydrogenation | chemistryviews.org |

Enabling Scaffolds for Heterocyclic Synthesis

The azepane framework serves as a versatile scaffold for the construction of fused and spirocyclic heterocyclic systems. nih.govchemistryviews.orgconsensus.app The development of methods for the direct functionalization of the azepane ring has opened up new avenues for synthesizing complex heterocyclic structures. consensus.app For instance, the reaction of azepane with azomethine ylides has been shown to be an efficient, metal-free method for producing spirooxindoles that incorporate a 1-azabicyclo[5.3.0]decane moiety. consensus.app

Moreover, azepane derivatives are key intermediates in the synthesis of fused heterocyclic systems. nih.gov A general method for creating fused dihydroazepine derivatives from dienyltriazoles proceeds through a rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov This sequence allows for a highly diastereoselective process, yielding fused 2,5-dihydro[1H]azepines. nih.gov

The synthesis of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives also highlights their role as precursors to other heterocyclic systems. rsc.orgrsc.org Reductive amination of these compounds can trigger cyclopropane (B1198618) ring cleavage, leading to ring-expanded products like chloroazacyclohexenes and halogen-substituted tetrahydroazepine derivatives. rsc.org These products, in turn, can serve as intermediates in the preparation of valuable polycyclic building blocks. rsc.org The synthesis of fused azepanes has also been achieved through methods like the Beckmann rearrangement of cyclohexanone (B45756) oximes, leading to novel bicyclic diamines with interesting neuropharmacological properties. acs.org

The following table provides examples of heterocyclic systems synthesized from azepane scaffolds:

| Azepane-based Starting Material/Method | Resulting Heterocyclic System | Key Synthetic Strategy | Reference |

| Azepane | Spirooxindoles bearing a 1-azabicyclo[5.3.0]decane moiety | Direct functionalization via azomethine ylides | consensus.app |

| Dienyltriazoles | Fused dihydroazepine derivatives | Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement | nih.gov |

| Bicyclic halogenated aminocyclopropane derivatives | Chloroazacyclohexenes and tetrahydroazepine derivatives | Reductive amination with ring cleavage | rsc.org |

| Cyclohexanone oximes | Fused bicyclic azepanes | Beckmann rearrangement | acs.org |

Photochemical Applications of Azepane-Containing Systems

Photochemical reactions provide a powerful tool for the synthesis and manipulation of azepane and azepine derivatives. colab.wsrsc.orgresearchgate.netnih.gov A notable photochemical strategy involves the dearomative ring expansion of simple nitroarenes to prepare complex azepanes. researchgate.netnih.gov This process, mediated by blue light, converts a six-membered benzenoid ring into a seven-membered azepane system through the formation of a singlet nitrene intermediate. researchgate.netnih.gov Subsequent hydrogenolysis yields the final azepane product, offering a two-step synthesis of azepane analogues of known piperidine-based drugs. researchgate.netnih.gov

The photolysis of aryl azides is another widely used photochemical method for synthesizing azepine derivatives. colab.wsresearchgate.net Depending on the substitution pattern and reaction conditions, such as the solvent and nucleophile present, various substituted azepines can be obtained. colab.ws For instance, the photolysis of ortho- and para-substituted aryl azides in the presence of arylamines can yield 2-arylamino-substituted azepines. colab.ws The photochemical conversion of aryl azides to 3H-azepines is also a key step in a two-step, one-pot synthesis of pyridine (B92270) isomers. researchgate.net

Furthermore, the photoisomerization of 3H-azepines themselves can lead to different bicyclic structures. rsc.org For example, 3H-azepines substituted at the 2-position with groups like ethoxy or amino can undergo photoelectrocyclization to yield 2-azabicyclo[3.2.0]hepta-2,6-dienes. rsc.org Photolysis has also been employed in the synthesis of dibenz[c,e]azepine derivatives. acs.org These photochemical methods highlight the versatility of light-induced reactions in accessing and modifying the azepane and azepine cores.

Emerging Research Avenues and Methodological Innovations for Azepane Derivatives

Development of Novel Synthetic Strategies for Substituted Azepanes

The synthesis of functionalized azepanes presents a considerable challenge to synthetic organic chemists due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. rsc.org However, recent advancements have led to the development of several novel and efficient strategies for constructing the azepane core, moving beyond traditional methods like ring-closing metathesis and Beckmann rearrangements. frontiersin.org

A significant breakthrough is the photochemical dearomative ring expansion of nitroarenes. This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature, transforming a six-membered aromatic ring into a seven-membered azepane framework in a two-step process that includes a subsequent hydrogenolysis. frontiersin.orgmdpi.commdpi.com This strategy allows for the predictable transfer of substitution patterns from the starting nitroarene to the resulting polysubstituted azepane. frontiersin.org

Other notable methods include:

Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines, which has been shown to be an efficient route to trifluoromethyl-substituted azepine carboxylates. nih.gov

Intramolecular 1,7-carbonyl-enamine cyclization , a novel mode of ring closure for forming the azepine ring. numberanalytics.com

Osmium-catalyzed tethered aminohydroxylation of allylic alcohols, which allows for the stereoselective formation of a new C-N bond, leading to heavily hydroxylated azepane iminosugars. rsc.orgtechnologynetworks.com

Olefin cross-metathesis of optically active cyclic α-allyl-β-oxoesters with acrylonitrile, followed by exhaustive hydrogenation and reductive amination to yield [b]-annulated azepane scaffolds. researchgate.net

Reductive amination of deprotected halogenated secondary cyclopropylamines, which can trigger cyclopropane (B1198618) ring cleavage to form ring-expanded products like functionalized piperidines and azepanes. arxiv.org

| Synthetic Strategy | Key Features | Starting Materials (Examples) | Resulting Azepane Derivatives (Examples) | Citations |

|---|---|---|---|---|

| Photochemical Dearomative Ring Expansion | Blue light-mediated, room temperature, two-step process. | Nitroarenes | Polysubstituted azepanes | frontiersin.orgmdpi.commdpi.com |

| Temporary-Bridge Strategy | Enantioselective, organocatalyzed, domino reaction. | α-ketoamides, enals | Optically active, highly functionalized azepanes | pharmaphorum.com |

| Chemoenzymatic Synthesis | Imine-reductase catalyzed, stereospecific rearrangement. | Cyclic imines | Heterocyclic α-tertiary amines (azepanes) | digitellinc.com |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Efficient for fluorinated derivatives. | Fluorinated allenynes, amines | Trifluoromethyl-substituted azepine carboxylates | nih.gov |

| Osmium-Catalyzed Tethered Aminohydroxylation | Stereoselective C-N bond formation. | Allylic alcohols | Polyhydroxylated azepane iminosugars | rsc.orgtechnologynetworks.com |

Integration of Artificial Intelligence and Machine Learning in Azepane Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery, and their application to azepane research is a burgeoning field. researchgate.netmdpi.com These computational tools can significantly accelerate the development of novel azepane derivatives by predicting reaction outcomes, planning synthetic routes, and even elucidating the complex conformational landscapes of these flexible seven-membered rings.

In the realm of conformational analysis, ML is being used to generate and evaluate the potential energy surfaces (PES) of molecules. arxiv.orgarxiv.orgnih.govnih.govresearchgate.net For a flexible molecule like an azepane, which can adopt multiple low-energy conformations, accurately mapping the PES is essential for understanding its biological activity. nih.gov ML models, particularly those based on Gaussian process regression or neural networks, can learn the relationship between a molecule's geometry and its energy from a limited number of high-level quantum mechanical calculations. nih.govnih.gov This allows for the rapid estimation of energies for a vast number of conformations, providing a more complete picture of the molecule's conformational preferences. nih.gov Some models have demonstrated the ability to predict the energies of relaxed conformations with a mean absolute error of less than 1 kcal/mol. nih.gov

| Application Area | Specific Task | Potential Impact on Azepane Research | Citations |

|---|---|---|---|

| Synthetic Chemistry | Retrosynthetic Analysis | Proposes efficient and novel synthetic routes to target azepane derivatives. | mdpi.comyoutube.comnih.gov |

| Reaction Outcome and Performance Prediction | Optimizes reaction conditions and predicts yields and selectivity, reducing experimental effort. | pharmaphorum.comnih.gov | |

| Conformational Analysis | Potential Energy Surface (PES) Generation | Enables rapid and accurate mapping of the conformational landscape of flexible azepane rings. | arxiv.orgnih.govnih.gov |

| Conformational Energy Estimation | Predicts the relative energies of different azepane conformers to identify biologically relevant shapes. | nih.govnih.gov |

Advanced Spectroscopic Techniques for Dynamic Studies of Azepane Conformations

The flexible nature of the seven-membered azepane ring results in a complex conformational landscape, with multiple low-energy chair and boat-like conformations that can interconvert. nih.gov Understanding these dynamic processes is crucial, as the specific conformation adopted by an azepane derivative often dictates its biological activity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for these investigations. nih.govnih.gov

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the signals that correspond to the interconversion between different conformers. nih.gov At low temperatures, the exchange rate between conformers can be slowed sufficiently to allow for the observation of distinct signals for each species. As the temperature is increased, these signals broaden and eventually coalesce into a single, time-averaged signal. Analysis of these changes can provide quantitative information about the energy barriers of the conformational transitions. nih.gov For example, DNMR has been used to study the transformation of the seven-membered cycle of pyridoxine (B80251) derivatives between enantiomeric P-twist and M-twist forms. nih.gov

In addition to DNMR, other advanced NMR techniques can provide detailed structural information about azepane conformations. Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, providing crucial distance restraints for determining the three-dimensional structure of a specific conformer. nih.gov For instance, characteristic cross-peaks in a 2D NMR spectrum can unambiguously indicate the spatial proximity of different protons within the azepane ring. nih.gov

Computational modeling is often used in conjunction with experimental NMR data to provide a more complete understanding of azepane conformations. rsc.orgnih.gov Quantum mechanical calculations can be used to determine the geometries and relative energies of different conformers, which can then be compared with the experimental data to validate the proposed structures and conformational equilibria. nih.gov The combination of 1H NMR spectroscopy and computational modeling has been successfully used to investigate the conformational effects of monofluorination in model azepane rings, demonstrating that a single fluorine atom can bias the ring to a single major conformation. rsc.org

| Technique | Principle | Information Obtained | Application to Azepanes | Citations |

|---|---|---|---|---|

| Dynamic NMR (DNMR) Spectroscopy | Acquisition of NMR spectra at variable temperatures to study processes on the NMR timescale. | Energy barriers for conformational interconversion, rates of exchange. | Studying the dynamic equilibrium between different chair and boat conformations of the azepane ring. | nih.govlibretexts.orgnih.gov |

| 2D NMR (e.g., NOESY) | Correlation of nuclear spins that are close in space. | Interatomic distances, three-dimensional structure of conformers. | Determining the specific spatial arrangement of substituents on the azepane ring. | nih.gov |

| Quantum Mechanical Calculations (in conjunction with NMR) | Theoretical calculation of molecular properties. | Geometries and relative energies of different conformers. | Validating experimental findings and providing a deeper understanding of conformational preferences. | rsc.orgnih.gov |

Microfluidic and Flow Chemistry Approaches for Azepane Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of nitrogen heterocycles, including azepanes. mdpi.comnumberanalytics.com These advantages include enhanced control over reaction parameters, improved safety profiles, and greater scalability. mdpi.com Microfluidic systems, a subset of flow chemistry that utilizes channels with micrometer dimensions, provide even more precise control over mixing and heat transfer, making them ideal for optimizing and performing complex synthetic transformations. nih.govresearchgate.net

The application of flow chemistry to the synthesis of N-heterocycles has been demonstrated for various ring systems. frontiersin.org For example, the synthesis of pyrazoles and pyrazolines has been successfully achieved in flow, showcasing the potential for greener, faster, and more efficient production compared to traditional batch methods. mdpi.com The principles underlying these successes can be extended to the synthesis of seven-membered rings like azepanes.

One area where flow chemistry could be particularly beneficial for azepane synthesis is in reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaways and improving reaction safety. numberanalytics.com Similarly, the small reaction volumes minimize the amount of hazardous material present at any given time.

While the direct application of microfluidics and flow chemistry to the synthesis of 4-cyclobutylazepane (B13181993) hydrochloride has not been extensively reported, the existing literature on the flow synthesis of other nitrogen heterocycles provides a strong foundation for future development in this area. rsc.orgfrontiersin.org The ability to precisely control reaction conditions and safely handle reactive intermediates makes these technologies highly promising for the efficient and scalable production of novel azepane derivatives.

| Approach | Key Advantages | Potential Application in Azepane Synthesis | Citations |

|---|---|---|---|

| Continuous Flow Synthesis | Enhanced control over reaction parameters, improved safety, scalability, potential for automation. | Efficient and safe synthesis of azepane cores and derivatives, especially for exothermic or hazardous reactions. | frontiersin.orgmdpi.comnumberanalytics.com |

| Microfluidic Reactors | Precise control of mixing and heat transfer, small reaction volumes. | Optimization of reaction conditions for azepane synthesis, high-throughput screening of catalysts and reagents. | nih.govresearchgate.net |

| Telescoped Multi-step Synthesis | Streamlines synthetic sequences by eliminating intermediate workups and purifications. | Integrated synthesis of complex, functionalized azepanes from simple starting materials in a continuous process. | uc.pt |

Q & A

Basic: What synthetic routes are commonly employed for 4-Cyclobutylazepane hydrochloride, and what are their mechanistic considerations?

Answer:

Synthesis typically involves cyclization or ring-opening strategies. For azepane derivatives, cyclopropane or cyclobutane precursors (e.g., cyclobutyl halides) are reacted with amines under nucleophilic substitution conditions. Aza-Michael addition or reductive amination may also be used to form the azepane core. Reaction optimization often requires pH control (e.g., using HCl for protonation) and catalysts like Pd/C for hydrogenation. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) confirm structural integrity, cyclobutyl ring geometry, and proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for verifying cyclobutane ring conformation .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., IC50 variability) for this compound?

Answer:

Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or cell line variability. Methodological steps include:

- Replicate Experiments : Ensure consistency across biological replicates.

- Control Variables : Standardize cell passage numbers, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%).

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What experimental design principles apply to formulating this compound for in vivo studies?

Answer:

Use factorial design (e.g., 3 full factorial) to optimize:

- Solubility : Test co-solvents (PEG 400, cyclodextrins) and pH adjustment (1.0–3.0 for HCl salt stability).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring.

- Dosage Form : Consider hydrogels for sustained release, referencing viscosity-reducing excipients like thiamine HCl .

Basic: How should this compound be stored to maintain stability in research settings?

Answer:

- Solid Form : Store in airtight, light-resistant containers at -20°C with desiccants.

- Stock Solutions : Prepare in anhydrous DMSO or deionized water (pH 2–3), aliquot into sealed vials, and avoid >3 freeze-thaw cycles .

Advanced: What computational strategies are used to predict the structure-activity relationship (SAR) of this compound?

Answer:

- Molecular Docking : Simulate binding to target receptors (e.g., GPCRs) using AutoDock Vina.

- MD Simulations : Analyze conformational flexibility of the cyclobutyl moiety over 100-ns trajectories.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data .

Advanced: How can researchers validate the selectivity of this compound against off-target receptors?

Answer:

- Panel Screening : Use broad-spectrum kinase or receptor panels (e.g., Eurofins CEREP).

- Selectivity Index (SI) : Calculate IC50 ratios (target vs. off-target). A SI >100 indicates high specificity.

- CRISPR Knockout Models : Confirm target dependency in gene-edited cell lines .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste Disposal : Neutralize hydrochloride waste with 1M NaOH before disposal .

Advanced: How can interdisciplinary approaches (e.g., material science) enhance applications of this compound?

Answer:

- Metal-Organic Frameworks (MOFs) : Explore cyclobutylazepane as a ligand for gas storage.

- Polymer Chemistry : Incorporate into thermally stable polyamides via amidation reactions .

Advanced: What methodologies are used to assess the environmental toxicity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.